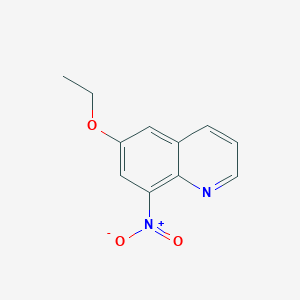

6-Ethoxy-8-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

6-ethoxy-8-nitroquinoline |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-9-6-8-4-3-5-12-11(8)10(7-9)13(14)15/h3-7H,2H2,1H3 |

InChI Key |

TUAPNUZIZSDNDW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C2C(=C1)C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethoxy 8 Nitroquinoline and Its Analogs

Classical and Modified Quinoline (B57606) Synthesis Approaches

The foundational methods for constructing the quinoline core have been adapted and optimized to produce specific derivatives, including those with ethoxy and nitro functional groups.

Skraup Reaction and Modern Adaptations for Quinoline Derivatives

The Skraup synthesis is a long-established method for producing quinolines, first reported by Zdenko Hans Skraup in 1880. iipseries.orgwikipedia.org In its classic form, the reaction involves heating an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form quinoline. wikipedia.org The reaction can be vigorous and is often moderated by the addition of ferrous sulfate (B86663). wikipedia.org A key intermediate in this process is acrolein, which is formed by the dehydration of glycerol in the presence of sulfuric acid. iipseries.org

Modifications to the Skraup reaction have been developed to improve yields and reaction conditions. For instance, arsenic acid can be used as an alternative oxidizing agent to nitrobenzene, resulting in a less violent reaction. wikipedia.org Furthermore, a 70% yield of 6-ethoxy-8-nitroquinoline has been achieved using a modified Skraup procedure. orgsyn.org Similarly, 6-methoxy-8-nitroquinoline (B1580621) has been synthesized from 4-methoxy-2-nitroaniline (B140478) and glycerol in a Skraup reaction. mdpi.com The synthesis of 6-methoxy-3-methyl-8-nitroquinoline (B8358403) has also been accomplished via a Skraup reaction using 4-amino-3-nitroanisole and methacrolein. google.com

Modern adaptations of the Skraup reaction include the use of microwave irradiation and ionic liquids to enhance reaction efficiency. nih.govresearchgate.net These newer approaches aim to provide milder reaction conditions and better yields. nih.gov

Cycloaddition and Cyclocondensation Reactions for Quinoline Ring Formation

Cycloaddition and cyclocondensation reactions represent another significant avenue for the synthesis of the quinoline ring system. These methods often provide a high degree of control over the substitution pattern of the final product.

A metal-free [4+2] cycloaddition reaction has been reported for the synthesis of various quinoline derivatives from 2-aminobenzaldehydes and ketones. nih.govacs.org This strategy allows for the selective synthesis of different quinoline products by varying the ketone starting material. acs.org An iron-catalyzed dehydrogenative [4+2] cycloaddition using air as the oxidant has also been developed for quinoline synthesis. rsc.org

Cyclocondensation reactions are also widely employed. For example, the reaction of (2-aminophenyl)chalcones with 1,3-dicarbonyl compounds leads to the formation of 4-styrylquinolines. iucr.org Another approach involves the cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols to produce 3-substituted or 3,4-disubstituted quinolines in a transition-metal-free process. frontiersin.org Additionally, a two-step synthesis starting from 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate, yields substituted quinolines. usm.edu

Targeted Synthesis of Functionalized Nitroquinoline Scaffolds

The introduction of specific functional groups, such as the nitro and ethoxy groups, onto the quinoline scaffold requires precise synthetic control. Regioselective functionalization and atom-economical pathways are key considerations in modern synthetic strategies.

Regioselective Functionalization Strategies

Achieving regioselectivity—the control of where functional groups are placed on the quinoline ring—is a critical aspect of synthesizing specific isomers like this compound. The nitration of quinoline itself typically yields a mixture of 5-nitro- and 8-nitroquinolines. slideshare.net

For more targeted synthesis, directing groups can be employed. For example, the 8-nitroquinoline (B147351) moiety has been used as a directing group to achieve meta-functionalization of toluene (B28343) derivatives. rsc.org The unique electronic properties of nitro-substituted isoquinolines, which are structurally related to quinolines, allow for regioselective functionalization at different positions on the ring. In some cases, functionalization can be controlled by reaction conditions; for instance, the sulfonation of quinoline produces quinoline-8-sulfonic acid at 220°C and quinoline-6-sulfonic acid at 300°C. slideshare.net

The synthesis of 5-bromo-6-methoxy-8-nitroquinoline (B8806123) from 6-methoxy-8-nitroquinoline illustrates a regioselective bromination step. google.com This intermediate can then be used to introduce other functional groups.

Atom-Economical Pathways for Quinoline Derivative Synthesis

Atom economy is a principle of green chemistry that emphasizes maximizing the incorporation of all materials from the starting materials into the final product. Several modern synthetic methods for quinolines are designed with this principle in mind.

A highly efficient, one-pot procedure has been developed for the preparation of substituted quinolines from o-nitrotoluenes and olefins using a cesium catalyst, representing an atom-economical pathway. rsc.orgresearchgate.net Another approach involves a cobalt complex-catalyzed synthesis of quinolines, which also demonstrates good atom economy. rsc.org Furthermore, the use of K2S2O8 and DMSO allows for a transition-metal-free, atom-economical synthesis of 4-arylquinolines from aryl alkynes and anilines, where DMSO serves as a carbon source. organic-chemistry.org These methods often proceed under mild conditions and avoid the use of transition metal catalysts, contributing to more sustainable synthetic processes. rsc.org

Advanced Catalytic Approaches in Quinoline Synthesis

The development of advanced catalytic systems has significantly impacted the synthesis of quinolines, offering improved efficiency, selectivity, and milder reaction conditions.

A variety of transition metals, including scandium, cobalt, zinc, and silver, have been used as catalysts to form diverse quinoline derivatives through different catalytic cycles. rsc.org For instance, copper(II) triflate catalyzes a three-component coupling of anilines, aldehydes, and alkynes to produce alkyl-substituted quinolines without the need for a ligand, co-catalyst, or inert atmosphere. acs.org

Heterogeneous catalysts, such as zeolite-based catalysts, have been employed for the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols. rsc.org The catalytic activity in these systems is often related to the presence of Lewis acid sites. rsc.org

Other notable catalytic systems include:

An iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones. organic-chemistry.org

A nickel-catalyzed sequential dehydrogenation and condensation process for synthesizing polysubstituted quinolines. organic-chemistry.org

A rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters for the regioselective synthesis of quinoline carboxylates. mdpi.com

These advanced catalytic methods represent the forefront of quinoline synthesis, enabling the efficient construction of complex and functionally diverse quinoline scaffolds.

Transition Metal-Catalyzed Methodologies for Quinoline Ring Systems

Transition metal catalysis provides powerful tools for the construction of the quinoline framework. rsc.org Catalysts based on palladium, gold, and rhodium are particularly notable for their versatility in forming the heterocyclic ring system. rsc.org

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering mild and efficient routes to complex molecules, including quinoline derivatives. rsc.org These methods often tolerate a wide range of functional groups, enabling the synthesis of highly substituted quinolines. rsc.orgrsc.org

One notable palladium-catalyzed approach involves the oxidative cyclization of aryl allyl alcohols and anilines. This process can proceed without the need for acids, bases, or other additives and is compatible with electron-withdrawing groups. rsc.org Another versatile method is the one-pot synthesis from readily available 2-amino aromatic ketones and alkynes, providing an alternative pathway to polysubstituted quinolines. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed to functionalize pre-existing quinolinequinone structures. scienceopen.com

| Starting Materials | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl allyl alcohol, Aniline | Pd(OAc)₂ | Substituted Quinoline | Satisfactory | rsc.org |

| 2-Amino aromatic ketone, Alkyne | Pd Catalyst | Polysubstituted Quinoline | Not specified | rsc.org |

| 6,7-Dibromo-5,8-quinolinequinone, Aniline | Pd₂(dba)₃, BINAP | 6-Arylamino-7-bromo-5,8-quinolinequinone | Excellent | scienceopen.com |

Gold catalysis has emerged as a powerful tool for the synthesis of quinolines, often proceeding under mild conditions with high efficiency. rsc.org Gold catalysts, particularly cationic gold(I) complexes, exhibit a high affinity for carbon-carbon multiple bonds, facilitating a range of cyclization and annulation reactions. beilstein-journals.org

One strategy involves the gold-catalyzed [4+2] annulation of 2-aminoaryl carbonyls with internal alkynes, which allows for the efficient introduction of multiple functional groups into the quinoline skeleton. rsc.org Another approach is the dual annulation of azide-tethered internal alkynes with nitriles, leading to the formation of fused quinoline systems. researchgate.net These methods benefit from the ability of gold catalysts to activate alkynes towards nucleophilic attack, initiating a cascade of reactions that culminate in the formation of the quinoline ring. rsc.orgbeilstein-journals.org

| Starting Materials | Catalyst System | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| 2-Aminoaryl carbonyls, Internal alkynes | PPh₃AuCl/AgOTf | Polyfunctionalized Quinolines | 38–93% | rsc.org |

| Azide-tethered internal alkynes, Nitriles | Gold Catalyst | Oxazolo[4,5-c]quinolines | Good to High | researchgate.net |

Rhodium catalysts have also proven effective in the synthesis of quinoline and other heterocyclic systems. mdpi.com These catalysts can facilitate a variety of transformations, including cycloadditions and C-H activation/annulation reactions. mdpi.com

For instance, rhodium-catalyzed [3+2] cycloaddition reactions of N-sulfonyl-1,2,3-triazoles can be employed to construct fused indole (B1671886) systems, which are structurally related to quinolines. mdpi.com While direct rhodium-catalyzed synthesis of this compound is not widely reported, the general utility of rhodium in constructing nitrogen-containing heterocycles suggests its potential for accessing the core quinoline structure, which could then be further functionalized.

| Starting Materials | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | Rh₂(oct)₄ | Tetracyclic 3,4-fused Dihydroindoles | Not specified | mdpi.com |

Solid Acid-Catalyzed Cyclization-Aromatization Protocols

Solid acid catalysts offer an environmentally friendly and efficient alternative to traditional mineral acids for the synthesis of quinolines, often through the Friedländer condensation. researchgate.net This reaction typically involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net

Various solid acids, such as sawdust treated with chlorosulfonic acid (SD-SO3H), have demonstrated excellent catalytic activity for this transformation. researchgate.net These catalysts are often recyclable and can be used under solvent-free conditions, enhancing the green credentials of the synthesis. researchgate.net The use of solid acids can lead to high yields of polysubstituted quinolines under neat conditions. researchgate.net

| Starting Materials | Catalyst | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| 2-Aminoaryl ketones, β-Diketones/β-Keto esters | Sawdust-SO₃H | Solvent-free | 70-95% | researchgate.net |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and improved purity of products. rsc.organton-paar.com This technology is based on the efficient heating of materials by dielectric heating, which involves the direct coupling of microwave energy with polar molecules in the reaction mixture. anton-paar.com

The application of microwave irradiation has been shown to enhance the synthesis of various quinoline derivatives. For example, a microwave-assisted Povarov-type multicomponent reaction of anilines, alkynes, and paraformaldehyde can produce quinolines in poor to good yields within a short reaction time. rsc.org Additionally, a patent describes a microwave-assisted method for synthesizing 2-(1H)-quinolinone compounds, including 6-nitro-2-(1H)-quinolinone, from a quinoline raw material and water with a reaction promoter. google.com This method highlights the advantages of microwave assistance in terms of reduced reaction time and high yield. google.com

| Reaction Type | Starting Materials | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Povarov-type multicomponent reaction | Anilines, Alkyne, Paraformaldehyde | (±)camphor-10-sulfonic acid, 90 °C, 20 min | Substituted Quinolines | 26-90% | rsc.org |

| Addition Reaction | 6-Nitroquinoline (B147349), Water, Ethyl chloroacetate | 300W, 30 min | 6-Nitro-2-(1H)-quinolinone | 89% | google.com |

Chemical Transformations and Derivatization of 6 Ethoxy 8 Nitroquinoline

Reactions of the Nitro Group within the Quinoline (B57606) System

The nitro group at the C8 position is a key functional handle that can be readily transformed into other functionalities, most notably an amino group, which serves as a precursor for numerous derivatives.

Catalytic and Chemical Reduction Reactions to Aminoquinolines

The reduction of the nitro group in 6-ethoxy-8-nitroquinoline to form 6-ethoxy-8-aminoquinoline is a fundamental transformation. This can be achieved through various catalytic and chemical methods.

Catalytic Hydrogenation: This is a widely employed method due to its efficiency and clean reaction profile. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The choice of catalyst and reaction conditions, such as temperature, can be critical. For instance, in related substituted nitroquinolines, catalytic hydrogenation with 10% Pd/C at room temperature can selectively reduce the nitro group, while at elevated temperatures (e.g., 60°C), other functional groups like halogens may undergo hydrogenolysis. clockss.org

Chemical Reduction: A variety of chemical reducing agents can also be utilized. Traditional methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) filings in the presence of hydrochloric acid or acetic acid. google.com For example, the reduction of a similar compound, 4-ethyl-6-methoxy-8-nitroquinoline, was achieved using tin and tin(II) chloride in alcoholic hydrochloric acid. google.com Another common system is iron powder with an ammonium (B1175870) salt. More contemporary and milder methods are also being developed. A photoreductive protocol using [Ru(bpy)3]2+ as a photocatalyst, blue light LEDs, and ascorbic acid has been shown to effectively reduce various nitroquinolines to their corresponding aminoquinolines with high yields. acs.org This method offers a greener alternative to traditional heavy metal reductants. acs.org

Table 1: Selected Methods for the Reduction of Nitroquinolines

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 6-chloro-5-nitroquinoline | 10% Pd/C, H₂ (room temp.) | 6-chloro-5-aminoquinoline | 90% | clockss.org |

| 7,8-dichloro-6-nitroquinoline | 10% Pd/C, Hydrazine monohydrate | 6-amino-7-chloroquinoline | 95% | clockss.org |

| 4-ethyl-6-methoxy-8-nitroquinoline | Sn, SnCl₂, HCl/alcohol | 8-amino-4-ethyl-6-methoxyquinoline | 79% | google.com |

| 6-methoxy-3-methyl-8-nitroquinoline (B8358403) | Fe filings, Acetic acid | 8-amino-6-methoxy-3-methylquinoline | - | google.com |

| 8-nitroquinolines | [Ru(bpy)₃]²⁺, Ascorbic acid, Blue LEDs | 8-aminoquinolines | up to 100% | acs.org |

Electrochemical Reduction Processes and Intermediate Formation

The electrochemical reduction of nitroaromatic compounds, including nitroquinolines, has been a subject of detailed study. These processes often proceed through a series of single-electron transfer steps, leading to the formation of various intermediates.

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

The hydroxylamine (B1172632) can then undergo further reversible electrochemical transformation to a nitroso derivative (R-NO) in a two-electron, two-proton process. researchgate.net

R-NHOH ⇌ R-NO + 2e⁻ + 2H⁺

Studies on various nitroquinolines immobilized on electrodes have shown that these compounds are susceptible to reduction, generating the corresponding hydroxylamine derivatives. researchgate.net In some cases, particularly in acidic conditions, the hydroxylamine can be further transformed into o-aminophenol/o-iminoquinone intermediates. researchgate.net The specific reduction potential can be influenced by structural features, such as intramolecular hydrogen bonding, as seen in certain 8-nitroquinolin-2(1H)-one derivatives, which significantly shifts the redox potential compared to 8-nitroquinoline (B147351) itself. nih.gov

Functionalization and Modification of the Quinoline Ring

Beyond the reactions of the nitro group, the quinoline ring of this compound can be further functionalized through various substitution reactions.

Halogenation Reactions at Specific Positions (e.g., C3, C5, C6)

The introduction of halogen atoms onto the quinoline ring can provide valuable intermediates for further synthetic transformations. The position of halogenation is directed by the existing substituents.

In a related compound, 6-methoxy-8-nitroquinoline (B1580621), bromination in the presence of iron and calcium carbonate readily yields 5-bromo-6-methoxy-8-nitroquinoline (B8806123). uniroma1.it This suggests that the C5 position in this compound would be susceptible to electrophilic bromination. Direct fluorination of 6-methoxy-8-nitroquinoline has also been reported to yield 5-fluoro-6-methoxy-8-nitroquinoline. dur.ac.uk

Radical-based C-H iodination protocols have been developed for the regioselective iodination of quinolines. These methods can selectively introduce iodine at the C3 position of 8-nitroquinoline. researchgate.net For quinolones and pyridones, iodination can occur at both C3 and C5 positions. researchgate.net

Alkylation and Arylation Strategies

Introducing alkyl or aryl groups onto the quinoline nucleus can be achieved through various modern coupling reactions, although direct C-H activation methods are becoming increasingly prevalent. The direct introduction of carbon-carbon bonds into the quinoline ring has traditionally been challenging, often resulting in low yields. scribd.com

However, recent advancements have demonstrated the utility of transition-metal-catalyzed C-H functionalization. For instance, palladium-catalyzed meta-C-H functionalization of toluene (B28343) derivatives has been achieved using an 8-nitroquinoline directing group, enabling olefination and arylation. rsc.org While this example uses the nitroquinoline as a directing group rather than the substrate, it highlights the potential for C-H activation strategies on the quinoline core. Rhodium(III)-catalyzed synthesis of multisubstituted isoquinoline (B145761) and pyridine (B92270) N-oxides from oximes and diazo compounds has also been developed, showcasing C-H activation pathways. researchgate.net

N-Oxidation of the Quinoline Nitrogen

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. N-oxidation can facilitate reactions that are otherwise difficult, such as the introduction of a nitro group at the C4 position. acs.org The N-oxide group can also act as a directing group for C-H functionalization at remote positions, such as the C8 position in quinoline N-oxides. researchgate.net The N-oxide can be readily removed later in the synthetic sequence, for example, by reduction with a trivalent phosphorus compound. acs.org

Pharmacomodulation and Scaffold Hybridization Strategies for Quinoline Derivatives

The quinoline scaffold is a versatile platform in medicinal chemistry, amenable to a variety of chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. For this compound, pharmacomodulation and scaffold hybridization represent key strategies to enhance its therapeutic potential and explore new biological activities. These approaches involve the strategic modification of the quinoline core or its fusion with other pharmacologically active moieties to create novel chemical entities with improved efficacy, selectivity, and reduced toxicity.

Pharmacore modulation of the quinoline ring, particularly the introduction of various substituents, can significantly influence the biological activity of the resulting derivatives. Research on related nitroquinoline compounds has demonstrated that modifications at different positions of the quinoline nucleus can lead to profound changes in their therapeutic effects. For instance, in the context of 8-nitroquinolin-2(1H)-ones, the introduction of an electron-withdrawing group, such as a bromo substituent, at the 6-position has been shown to be crucial for enhancing antitrypanosomal activity. ird.fr This highlights the importance of the substitution pattern on the benzene (B151609) ring of the quinoline system in defining the biological profile of the molecule.

Similarly, studies on other quinoline derivatives have revealed the impact of substituents on their anticancer and antimicrobial properties. For example, in a series of 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline (B142848) derivatives, the presence of the chloro, cyano, ethoxy, and nitro groups contributes to their biological activity. The reactivity of these functional groups allows for further derivatization, such as the reduction of the nitro group to an amine or the nucleophilic substitution of the chloro group, providing avenues for creating a library of new compounds with potentially improved therapeutic indices. These examples from closely related structures suggest that similar modifications to this compound could yield derivatives with a wide range of biological activities.

Scaffold hybridization is another powerful strategy in drug discovery, which involves combining two or more pharmacophores into a single hybrid molecule. This approach aims to leverage the biological activities of the individual components to create a new molecule with a synergistic or additive effect, or with a novel mechanism of action. The quinoline nucleus has been successfully hybridized with various heterocyclic systems, leading to the development of potent therapeutic agents. researchgate.net

For instance, hybrid molecules incorporating the quinoline scaffold with other heterocyclic rings like thiazole (B1198619) or piperazine (B1678402) have been synthesized and evaluated for their biological activities. researchgate.netfrontiersin.org The rationale behind this strategy is that the resulting hybrid compound may interact with multiple biological targets or may possess an enhanced affinity for a specific target. The development of quinoline-triazole hybrids has been explored for their antileishmanial activity, demonstrating the potential of this approach in generating new anti-infective agents. frontiersin.org Following this principle, this compound could be hybridized with other pharmacologically active scaffolds to generate novel compounds with unique biological profiles.

The following table summarizes the biological activities of some representative quinoline derivatives, illustrating the impact of pharmacomodulation and scaffold hybridization on their therapeutic potential.

| Compound/Derivative Class | Key Structural Features | Observed Biological Activity | Reference |

| 6-Bromo-8-nitroquinolin-2(1H)-one | Bromo substitution at position 6 | Potent antitrypanosomal activity | ird.fr |

| 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline | Polysubstituted quinoline | Anticancer and antimicrobial properties | |

| Quinoline-Thiazole Hybrids | Quinoline scaffold linked to a thiazole ring | Potential antimicrobial agents | frontiersin.org |

| Quinoline-Piperazine Hybrids | Quinoline scaffold linked to a piperazine ring | Potential anticancer agents | researchgate.net |

| 8-Amino-6-methoxyquinoline-Tetrazole Hybrids | 8-Aminoquinoline linked to a tetrazole | Antiplasmodial activity | mdpi.com |

These examples underscore the vast potential of pharmacomodulation and scaffold hybridization strategies in the development of new therapeutic agents based on the this compound scaffold. Further research focusing on the systematic derivatization and hybridization of this specific compound is warranted to fully explore its medicinal chemistry landscape.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 6-ethoxy-8-nitroquinoline. By analyzing the magnetic properties of its atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence of its molecular structure.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their local electronic environment. For this compound, the spectrum displays characteristic signals corresponding to the protons of the quinoline (B57606) ring and the ethoxy substituent. The aromatic protons of the quinoline core typically resonate in the downfield region of the spectrum, a consequence of the deshielding effects of the aromatic ring current. The number of signals, their splitting patterns (multiplicity), and their integration values collectively confirm the substitution pattern on the quinoline ring. The ethoxy group protons appear as a quartet and a triplet, characteristic of an ethyl group, with their specific chemical shifts influenced by the neighboring oxygen atom.

Detailed spectral data can be found in the table below.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The carbons of the quinoline ring system, including those bearing the ethoxy and nitro substituents, resonate at specific chemical shifts that are highly sensitive to their electronic environment. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group significantly influences the chemical shifts of the attached and adjacent carbon atoms. The two carbons of the ethoxy group also show characteristic signals in the upfield region of the spectrum.

Detailed spectral data can be found in the table below.

Table 1: NMR Spectroscopic Data for this compound

| Analysis | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Proton | Aromatic protons, Ethoxy (quartet, triplet) |

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic molecular vibrations.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites various vibrational modes such as stretching and bending. The IR spectrum of this compound exhibits distinct absorption bands that serve as fingerprints for its key functional groups. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. The C-O stretching of the ethoxy group and the aromatic C-H and C=C stretching vibrations of the quinoline ring also give rise to characteristic absorption bands. rsc.org

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. The Raman spectrum of this compound would show signals corresponding to the vibrational modes of the molecule. Aromatic ring vibrations and the symmetric stretch of the nitro group are typically strong in Raman spectra. Analysis of the Raman spectrum can offer further confirmation of the molecular structure and the presence of specific functional groups.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax). These absorptions are characteristic of the conjugated π-electron system of the quinoline ring, which is further influenced by the attached nitro and ethoxy groups. evitachem.comsmolecule.com The electron-withdrawing nitro group and the electron-donating ethoxy group can cause shifts in the absorption maxima, providing insight into the electronic structure of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The nominal molecular weight of this compound (C₁₁H₁₀N₂O₃) is approximately 218.21 g/mol .

In mass spectrometric analysis, particularly using electron ionization (EI), the molecule undergoes fragmentation, providing valuable structural information. While direct mass spectrometry data for this compound is not widely published, the fragmentation pattern can be inferred from detailed studies on analogous compounds such as 6-methoxy-8-nitroquinoline (B1580621) and other oxygenated quinolines. cdnsciencepub.comnist.gov The fragmentation process for these molecules is significantly influenced by the substituents on the quinoline ring. cdnsciencepub.com

For this compound, the fragmentation is expected to initiate from the molecular ion (M⁺˙) at m/z 218. Key fragmentation pathways would involve the ethoxy and nitro groups. Common fragmentation patterns for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). The ethoxy group can undergo cleavage in several ways, including the loss of an ethyl radical (•C₂H₅, 29 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a rearrangement process, followed by the loss of other small molecules.

Systematic studies on methoxyquinolines show that the loss of CHO and CH₂O are primary fragmentation pathways. cdnsciencepub.com By analogy, for this compound, losses of C₂H₅O• (45 Da) and C₂H₄O (44 Da) would be anticipated. The presence of a heteroatom with non-bonding electrons, like the oxygen in the ethoxy group, can localize the radical cation, directing the fragmentation pathways. msu.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Daltons) | Proposed Fragment Identity | Description of Loss |

| 218 | [C₁₁H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 188 | [C₁₁H₁₀NO₂]⁺˙ | Loss of NO |

| 172 | [C₁₁H₁₀N₂O]⁺˙ | Loss of NO₂ |

| 190 | [C₁₁H₉NO₃]⁺˙ | Loss of C₂H₄ |

| 173 | [C₉H₆N₂O₂]⁺˙ | Loss of C₂H₅ |

Electrochemical Characterization Techniques, including Cyclic Voltammetry

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. These techniques provide insight into the electron transfer processes, which are fundamental to understanding the compound's reactivity. The electrochemical behavior of nitroquinoline derivatives is typically dominated by the reduction of the nitro group (-NO₂). researchgate.netresearchgate.net

Studies on various nitroquinoline isomers, including 5-nitroquinoline, 6-nitroquinoline (B147349), and 8-nitroquinoline (B147351), have shown that the nitro group undergoes an irreversible multi-electron reduction. researchgate.net The first step in this process is typically a four-electron, four-proton reduction that converts the nitro group to a hydroxylamino group (-NHOH). researchgate.net At more negative potentials, a subsequent two-electron reduction can occur, forming the corresponding amino group (-NH₂). researchgate.net

In aprotic media, the reduction may proceed via an initial one-electron step to form a nitro anion radical. nih.gov The precise reduction potential is sensitive to the position of the nitro group on the quinoline core and the presence of other substituents. The electron-donating nature of the 6-ethoxy group is expected to make the reduction of the 8-nitro group slightly more difficult (shifting the potential to a more negative value) compared to unsubstituted 8-nitroquinoline.

Research on a series of 8-nitroquinolin-2(1H)-one derivatives, which are structurally related, found that their reduction potentials, measured by cyclic voltammetry in DMSO, ranged from -0.45 V to -1.1 V. nih.govcore.ac.uk This highlights the significant influence that molecular structure has on redox potential.

Table 2: Comparative Reduction Potentials of Related Nitroaromatic Compounds Note: The specific redox potential for this compound is not available in the cited literature and would require experimental determination.

| Compound | Redox Potential (E°) / Conditions | Reference |

| 8-Nitroquinolin-2(1H)-one | Shifted by +0.3 V compared to 8-nitroquinoline (in DMSO) | nih.gov, core.ac.uk |

| Various 8-nitroquinolin-2-ones | Range from -0.45 V to -1.1 V (in DMSO) | nih.gov, core.ac.uk |

| 5-Nitroquinoline | Investigated by DPV in buffered aqueous-methanolic solutions | researchgate.net |

| 6-Nitroquinoline | Investigated by DPV in buffered aqueous-methanolic solutions | researchgate.net |

| 8-Nitroquinoline | Investigated by DPV in buffered aqueous-methanolic solutions | researchgate.net |

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, extensive crystallographic data exists for highly analogous compounds, including 6-methoxy-8-nitroquinoline and other substituted nitroquinolines. nih.govresearchgate.net Based on these related structures, key features of the solid-state structure of this compound can be predicted.

Table 3: Crystallographic Data for the Analogous Compound 8-Nitroquinoline

| Parameter | Value | Reference |

| Chemical Formula | C₉H₆N₂O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.2421 (11) | researchgate.net |

| b (Å) | 16.688 (3) | researchgate.net |

| c (Å) | 7.2089 (11) | researchgate.net |

| β (°) | 114.086 (4) | researchgate.net |

| Volume (ų) | 795.4 (2) | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. By solving approximations of the Schrödinger equation, these methods can determine stable molecular conformations and provide a wealth of information about bonding and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying quinoline (B57606) derivatives due to its balance of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with a comprehensive basis set like 6-311++G(d,p), is frequently used to optimize molecular geometries and calculate electronic properties.

In studies of analogous compounds such as 2-methyl-8-nitroquinoline (B1328908) and 6-nitroquinoline (B147349), the B3LYP/6-311++G(d,p) level of theory is employed to obtain optimized molecular structures, vibrational frequencies, and geometrical parameters like bond lengths and angles. researchgate.netresearchgate.net This method accounts for electron correlation, offering results that are often in good agreement with experimental data. researchgate.net For 6-ethoxy-8-nitroquinoline, this computational approach would be used to predict its most stable three-dimensional structure and to calculate its fundamental vibrational modes. researchgate.netresearchgate.net The calculations would also yield insights into the electronic distribution across the quinoline ring system, as influenced by the electron-donating ethoxy group and the electron-withdrawing nitro group.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it is a less sophisticated approach than DFT because it does not fully account for electron correlation, HF theory serves as a crucial starting point for more advanced computational techniques. duke.edu In computational studies of molecules like cinnoline (B1195905) derivatives, the HF method with a 6-311G(d,p) basis set has been used to optimize geometries and calculate optical properties. ajchem-a.com For this compound, an HF calculation would provide a baseline understanding of its electronic structure and molecular orbitals. The results from HF are often used as a reference for higher-level calculations that incorporate electron correlation effects to achieve greater accuracy.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule is more reactive and can be more easily polarized, indicating a higher potential for intramolecular charge transfer. researchgate.netijcce.ac.ir

Computational studies on related nitroquinoline compounds provide insight into these properties. For instance, the calculated HOMO and LUMO energies for 2-methyl-8-nitroquinoline were found to be -6.397 eV and -1.504 eV, respectively, resulting in an energy gap of 4.893 eV. researchgate.net This gap is indicative of significant charge transfer occurring within the molecule. researchgate.net For this compound, a similar analysis would reveal how the ethoxy and nitro substituents modulate the electronic properties and reactivity of the quinoline core. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, and their analysis reveals the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Data for an Analogous Quinoline Compound

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Methyl-8-nitroquinoline | DFT/B3LYP/6-311++G(d,p) | -6.397 | -1.504 | 4.893 |

Data sourced from a study on a structurally similar compound to indicate expected values. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites). chemrxiv.orgresearchgate.net

For quinoline derivatives, MEP analysis helps identify the most reactive sites. In studies of similar molecules like 6-methoxy-8-nitroquinoline (B1580621), the MEP surface confirms the molecule's reactive areas. tandfonline.com The negative potential is generally concentrated around electronegative atoms like oxygen and nitrogen, making these sites targets for electrophilic attack. Conversely, positive potential is often found around hydrogen atoms. For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the nitro and ethoxy groups, while the quinoline ring itself would display a more complex potential landscape due to the competing electronic effects of the substituents. researchgate.nettandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying orbital interactions. It examines charge transfer, hyperconjugative interactions, and charge delocalization, offering insights into molecular stability. researchgate.netwisc.edu The analysis quantifies the stabilization energy E(2) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO.

Theoretical Spectroscopic Analysis and Prediction

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. Theoretical calculations of vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra can aid in the assignment of experimental bands and provide a deeper understanding of the underlying molecular vibrations and electronic transitions.

For related compounds such as 6-methoxy-8-nitroquinoline hydrogen sulfate (B86663) and 2-methyl-8-nitroquinoline, DFT calculations using the B3LYP functional have been successfully employed to compute harmonic vibrational frequencies. researchgate.nettandfonline.com The calculated wavenumbers, after appropriate scaling, typically show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Potential Energy Distribution (PED) analysis is often used alongside these calculations to provide a detailed assignment of the vibrational modes. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the excitation energies and oscillator strengths of electronic transitions. For quinoline derivatives, TD-DFT analysis reveals that the absorption bands in the UV-Vis spectrum typically arise from π → π* and n → π* electronic transitions within the aromatic system. researchgate.nettandfonline.com For this compound, such theoretical predictions would be invaluable for interpreting its experimental spectra and understanding its photophysical properties.

Potential Energy Distribution (PED) Analysis for Vibrational Modes

Potential Energy Distribution (PED) analysis is a powerful tool used in conjunction with quantum chemical calculations to provide a detailed assignment of vibrational spectra. By calculating the contribution of each internal coordinate to the normal modes of vibration, PED analysis allows for a precise understanding of the molecular motions corresponding to the peaks observed in infrared (IR) and Raman spectra.

For a molecule with a structure similar to this compound, such as 2-chloroquinoline-3-carboxaldehyde, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to compute the vibrational frequencies. nih.gov The assignments of these frequencies are then carried out using the VEDA (Vibrational Energy Distribution Analysis) program. nih.gov

In the case of this compound, the vibrational modes can be categorized as follows:

Quinoline Ring Vibrations: These include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes of the quinoline ring system.

Ethoxy Group Vibrations: The C-H stretching vibrations of the methyl and methylene (B1212753) groups of the ethoxy substituent, as well as C-O stretching and various bending and rocking modes, are expected.

A PED analysis for this compound would provide a quantitative description of these vibrational modes. For instance, a particular vibrational frequency might be assigned as a combination of C-C stretching in the quinoline ring and C-H bending of the ethoxy group, with the PED indicating the percentage contribution of each of these motions.

Table 1: Illustrative Potential Energy Distribution (PED) Analysis for Key Vibrational Modes of a Substituted Nitroquinoline Note: This table is a representative example based on typical findings for similar molecules and is intended to illustrate the nature of PED analysis.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Assignment (PED %) |

|---|---|---|

| ~3100-3000 | ~3100-3000 | ν(C-H) aromatic (95%) |

| ~2980-2900 | ~2980-2900 | νas(CH3), νs(CH3), νas(CH2), νs(CH2) (90-95%) |

| ~1600-1450 | ~1600-1450 | ν(C=C), ν(C=N) of quinoline ring (40-60%) |

| ~1530 | ~1530 | νas(NO2) (85%) |

| ~1350 | ~1350 | νs(NO2) (80%) |

| ~1250 | ~1250 | ν(C-O-C) ethoxy (75%) |

| ~850 | ~850 | γ(C-H) out-of-plane bending (80%) |

ν: stretching; νas: asymmetric stretching; νs: symmetric stretching; γ: out-of-plane bending.

Prediction of Electronic Absorption Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. It provides information about the excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*).

For substituted quinolines, TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can accurately predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. qu.edu.qarsc.org The electronic spectrum of this compound is expected to be influenced by the quinoline core and the electronic effects of the ethoxy and nitro substituents.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) play a crucial role in the electronic transitions. In a related molecule, 6-methoxy-8-nitroquinoline hydrogen sulfate, the HOMO is localized on the methoxy-substituted quinoline moiety, while the LUMO is distributed over the nitro group and the adjacent part of the quinoline ring. tandfonline.com This suggests that the lowest energy electronic transition is likely to be an intramolecular charge transfer (ICT) from the electron-donating ethoxy group and the quinoline ring to the electron-accepting nitro group.

TD-DFT calculations for this compound would likely reveal several absorption bands in the UV-visible region. The main transitions would be assigned to π → π* and n → π* excitations. The solvent environment can also significantly affect the electronic absorption spectrum, and this can be modeled using methods like the Polarizable Continuum Model (PCM). qu.edu.qa

Table 2: Predicted Electronic Absorption Data for a Substituted Nitroquinoline using TD-DFT Note: This table is a representative example based on typical findings for similar molecules.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 3.20 | 387 | 0.15 | HOMO -> LUMO | π → π* (ICT) |

| 3.85 | 322 | 0.25 | HOMO-1 -> LUMO | π → π* |

| 4.30 | 288 | 0.10 | HOMO -> LUMO+1 | π → π* |

| 4.65 | 267 | 0.05 | n -> π* | n → π* |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; ICT: Intramolecular Charge Transfer.

Investigation of Molecular Reactivity and Stability Parameters

Computational methods are invaluable for assessing the reactivity and stability of molecules through various descriptors derived from DFT.

Local Reactivity Descriptors

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. vub.be These descriptors are derived from the change in electron density with respect to a change in the number of electrons.

For this compound, the Fukui functions would help in pinpointing the specific atoms susceptible to different types of chemical reactions.

f+ (for nucleophilic attack): This function will highlight the regions of the molecule that are most likely to accept an electron. For this compound, the nitro group and certain carbon atoms in the quinoline ring are expected to have high f+ values.

f- (for electrophilic attack): This function indicates the regions most likely to donate an electron. The oxygen atoms of the ethoxy group and specific positions on the quinoline ring are anticipated to be the primary sites for electrophilic attack.

f0 (for radical attack): This descriptor points to the sites most susceptible to radical reactions.

In a study of 2-chloroquinoline-3-carboxaldehyde, Fukui functions were calculated to understand the chemical reactivity of the molecule. nih.gov A similar analysis for this compound would provide a detailed map of its local reactivity.

Table 3: Representative Local Reactivity Descriptor Values (Fukui Functions) for Selected Atoms in a Substituted Nitroquinoline Note: This table is illustrative and shows the type of data obtained from such calculations.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N (quinoline) | 0.08 | 0.02 | 0.05 |

| N (nitro) | 0.15 | 0.01 | 0.08 |

| O (nitro) | 0.12 | 0.03 | 0.075 |

| O (ethoxy) | 0.05 | 0.18 | 0.115 |

| C8 (attached to NO2) | 0.11 | 0.04 | 0.075 |

| C6 (attached to OEt) | 0.06 | 0.10 | 0.08 |

Tautomeric Equilibrium Studies

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For quinoline derivatives, particularly those with hydroxyl or amino groups, tautomerism can be a significant factor. While this compound itself does not have a readily tautomerizable proton, studies on related hydroxyquinolines are informative. For instance, in 8-hydroxyquinoline (B1678124) derivatives, a tautomeric equilibrium between the enol and keto forms can exist. researchgate.net

Computational studies on 1-benzamidoisoquinoline derivatives, which have a similar heterocyclic core, show that the tautomeric equilibrium can be influenced by substituent effects and solvent interactions. mdpi.com Although not directly applicable to this compound, these studies highlight the methodologies used, such as DFT calculations to determine the relative energies of the tautomers and the transition states connecting them. Such an approach could be applied if, for example, the nitro group were reduced to a hydroxylamino or amino group.

Thermodynamic Property Calculations

Quantum chemical calculations can be used to predict various thermodynamic properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy. scirp.org These parameters are crucial for understanding the stability of the molecule and its behavior in chemical reactions.

For quinoline and its derivatives, thermodynamic properties have been determined both experimentally and computationally. longdom.orgnih.govosti.gov DFT calculations can provide reliable estimates of these properties. The calculations typically involve geometry optimization followed by a frequency calculation, from which the thermodynamic parameters are derived.

Table 4: Calculated Thermodynamic Properties for a Substituted Quinoline at 298.15 K Note: This table is a representative example based on DFT calculations for similar molecules.

| Property | Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 150.25 | kcal/mol |

| Enthalpy of formation (ΔHf°) | -15.8 | kcal/mol |

| Entropy (S) | 95.7 | cal/mol·K |

| Gibbs free energy of formation (ΔGf°) | 25.4 | kcal/mol |

| Heat Capacity (Cv) | 45.3 | cal/mol·K |

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

For this compound, molecular docking studies can be performed to explore its potential as a bioactive agent. A study on the closely related 6-methoxy-8-nitroquinoline hydrogen sulfate investigated its interaction with human p38a Mitogen-activated protein kinase 14, a protein associated with cervical cancer. tandfonline.com The results showed a low binding energy, indicating a strong and stable interaction. tandfonline.com The docking analysis also revealed specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues in the active site of the protein.

A similar molecular docking study for this compound would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Optimizing the geometry of this compound using quantum chemical methods.

Using a docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the molecule within the active site of the protein.

The results of such a study would provide valuable information on the potential biological activity of this compound and the key interactions that govern its binding to a specific target.

Table 5: Illustrative Molecular Docking Results for a Substituted Nitroquinoline with a Target Protein Note: This table is a representative example of the type of data generated from a molecular docking study.

| Parameter | Value |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Interacting Amino Acid Residues | LYS112, VAL38, LEU167, ALA51 |

| Hydrogen Bond Interactions | O (nitro) with LYS112 (2.1 Å) |

| Hydrophobic Interactions | Quinoline ring with VAL38, LEU167, ALA51 |

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering and predicting the solid-state properties of a compound.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. rsc.org By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified.

For this compound, a Hirshfeld surface analysis would likely reveal a complex interplay of different intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The expected contributions of various contacts are outlined in the table below, based on analyses of similar aromatic nitro compounds.

| Contact Type | Expected Contribution | Description |

| H···H | High | Due to the abundance of hydrogen atoms on the molecular surface. |

| O···H / H···O | Significant | Representing potential C-H···O hydrogen bonds involving the nitro and ethoxy oxygen atoms. |

| C···H / H···C | Significant | Indicative of interactions between the aromatic rings and hydrogen atoms. |

| C···C | Moderate | Suggestive of π-π stacking interactions between the quinoline rings. |

| N···H / H···N | Moderate | Involving the quinoline nitrogen and potentially forming weak hydrogen bonds. |

| O···N / N···O | Low | Contacts between the nitro group and the quinoline nitrogen of adjacent molecules. |

In the absence of a crystal structure for this compound, computational methods can predict likely hydrogen bonding patterns and other non-covalent interactions that would govern its crystal packing. The molecule possesses several hydrogen bond acceptors, namely the oxygen atoms of the nitro and ethoxy groups, and the nitrogen atom of the quinoline ring.

The primary hydrogen bond donors in a crystal of pure this compound would be the aromatic and aliphatic C-H groups. While C-H···O and C-H···N hydrogen bonds are weaker than conventional hydrogen bonds, they are known to play a crucial role in the stabilization of crystal structures of organic molecules.

In addition to hydrogen bonding, π-π stacking interactions are expected to be a significant feature of the crystal packing of this compound. rsc.org The planar quinoline ring system is well-suited for such interactions, which would likely involve offset or slipped-parallel arrangements to minimize electrostatic repulsion. The presence of the ethoxy group, being slightly bulkier than a methoxy (B1213986) group, might influence the geometry of these stacking interactions.

C-H···π interactions, where a C-H bond acts as a hydrogen bond donor to the π-system of an adjacent quinoline ring, are also plausible and are a common feature in the crystal packing of aromatic compounds. rsc.org These varied non-covalent interactions would collectively dictate the supramolecular architecture of this compound in the solid state.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Structural Modifications with Chemical Reactivity and Stability

The reactivity and stability of the 6-ethoxy-8-nitroquinoline molecule are intrinsically linked to the electronic effects of its substituents. The ethoxy group (–OCH2CH3) at the C6 position is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs, which delocalize into the quinoline (B57606) ring system. Conversely, the nitro group (–NO2) at the C8 position is a strong electron-withdrawing group, primarily through a resonance effect that deactivates the ring towards electrophilic attack.

Modifications to the ethoxy group, such as altering the alkyl chain length or introducing further substitution, can fine-tune the electronic and steric properties. For instance, replacing the ethoxy group with a methoxy (B1213986) group, as seen in the related compound 6-methoxy-8-nitroquinoline (B1580621), results in subtle changes to the molecule's lipophilicity and metabolic stability.

The chemical reactivity is also evident in its synthetic applications. For example, 6-methoxy-8-nitroquinoline is a precursor in the synthesis of other functionalized quinolines, such as 6-methoxy-8-aminoquinoline. sigmaaldrich.com This highlights the synthetic utility of the nitro group, which can be readily reduced to an amino group, providing a key intermediate for further derivatization.

Table 1: Comparison of Related Quinoline Derivatives

| Compound | Substituent at C6 | Substituent at C8 | Notable Reactivity/Application |

|---|---|---|---|

| This compound | -OCH2CH3 (Electron-donating) | -NO2 (Electron-withdrawing) | Subject of SAR and SPR investigations |

| 6-Methoxy-8-nitroquinoline | -OCH3 (Electron-donating) | -NO2 (Electron-withdrawing) | Used in the synthesis of 6-methoxy-8-aminoquinoline. sigmaaldrich.com |

| 8-Amino-6-methoxyquinoline | -OCH3 (Electron-donating) | -NH2 (Electron-donating) | A metabolite of primaquine. sigmaaldrich.com |

Positional Effects of Substituents on Molecular Characteristics and Functional Behavior

The placement of substituents also governs the intermolecular interactions and solid-state properties of the molecule. For instance, in related 2-styryl-8-nitroquinolines, the nitro group at the C8 position has been shown to influence crystal packing and supramolecular assembly. acs.org While a direct crystal structure analysis for this compound is not detailed here, it is anticipated that the nitro and ethoxy groups would play a significant role in directing intermolecular interactions such as hydrogen bonding and π-π stacking.

Furthermore, the position of these functional groups can dramatically affect the biological activity of quinoline derivatives. In a series of 2-styryl quinolines, compounds bearing a hydroxyl group at the C8 position exhibited significant cytotoxic properties, highlighting the importance of the substituent at this specific location. acs.org While this compound itself is not evaluated for this activity in the provided context, this demonstrates the principle that the C8 position is a sensitive site for modulating biological function.

The effects of different substituents on the reactivity of the quinoline ring are well-documented. Electron-donating groups, such as the amino group in 2-amino-8-quinolinol, enhance the ring's reactivity towards electrophilic aromatic substitution by increasing the electron density. biosynce.com Conversely, electron-withdrawing groups, like the aldehyde group in 6-quinolinecarbaldehyde, make the quinoline ring more electrophilic and reactive towards nucleophiles. biosynce.com In this compound, the ethoxy group would activate the ring towards electrophiles, while the nitro group would deactivate it, leading to a complex reactivity profile that is dependent on the specific reaction conditions.

Mechanistic Insights Derived from Structure-Activity Correlations

Mechanistic understanding of how this compound and its derivatives exert their effects can be inferred from SAR studies of related compounds. For instance, the biological activity of many quinoline derivatives is linked to their ability to chelate metal ions. scispace.com 8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their metal-chelating properties, which are often implicated in their antimicrobial and antitumor activities. scispace.com While this compound does not possess the hydroxyl group necessary for strong chelation in the same manner as 8-hydroxyquinoline, the presence of the nitrogen atom in the quinoline ring and the oxygen atoms of the ethoxy and nitro groups could allow for some degree of metal coordination, potentially influencing its biological profile.

Furthermore, studies on antitumor bis-8-hydroxyquinoline substituted benzylamines suggest a mechanism of action involving the formation of a quinone methide intermediate that can react with protein thiols. researchgate.net This highlights a potential mechanistic pathway for quinoline derivatives that does not involve direct interaction with DNA.

Computational studies, such as Density Functional Theory (DFT) calculations, on related molecules like 2-methyl-8-nitroquinoline (B1328908), provide insights into the electronic structure, such as the HOMO-LUMO energy gap, which is crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net Such theoretical analyses can help to rationalize the observed structure-activity relationships and predict the behavior of new derivatives. The stability and reactivity of quinoline derivatives can be further predicted using methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) studies. researchgate.net These computational approaches can elucidate the intramolecular interactions and reactive sites, offering a deeper mechanistic understanding of the structure-function correlations.

Molecular Interactions in Biological Systems: Mechanistic and Pathway Analysis

Mechanisms of Interaction with Intracellular Biological Components (e.g., DNA, Proteins)

While direct studies on the interaction of 6-Ethoxy-8-nitroquinoline with intracellular macromolecules are limited, research on analogous nitroquinoline compounds provides insights into potential mechanisms. Nitroquinoline derivatives are known to interact with DNA and proteins, often leading to cytotoxic and genotoxic effects.

For instance, 4-nitroquinoline (B1605747) 1-oxide (4NQO), a well-studied quinoline (B57606) derivative, is known to form covalent adducts with DNA. Its metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), can react with DNA to form stable quinolone monoadducts, which are considered responsible for its mutagenicity. These adducts can lead to DNA damage, such as single-strand breaks and the formation of 8-hydroxydeoxyguanosine (8OHdG), ultimately resulting in mutations if not repaired.

Furthermore, some nitroquinoline derivatives have been shown to trap topoisomerase I cleavage complexes, interfering with the normal function of this essential enzyme in DNA replication and repair. The interaction of 8-nitroquinoline (B147351) derivatives with DNA is thought to be enhanced by the electron-withdrawing nature of the nitro group, which can stabilize metal-chelate complexes and improve DNA binding affinity. It is plausible that this compound could engage in similar interactions, with its nitro group playing a key role in mediating its binding to DNA and cellular proteins.

Table 1: Investigated Interactions of Nitroquinoline Derivatives with Biological Components

| Compound/Derivative | Interacting Component | Type of Interaction | Observed Effect |

|---|---|---|---|

| 4-Nitroquinoline 1-oxide (4NQO) | DNA | Covalent adduct formation | Mutagenicity, genotoxicity |

| 4-Hydroxyaminoquinoline 1-oxide (4HAQO) | DNA | Stable quinolone monoadducts | DNA damage, mutations |

| 8-Nitroquinoline derivatives | DNA | Enhanced binding | Potential for increased genotoxicity |

| 4-Nitroquinoline 1-oxide (4NQO) | Topoisomerase I | Trapping of cleavage complexes | Enzyme inhibition, DNA damage |

Bioactivation Pathways: Focusing on Nitroreductase-Mediated Processes

A critical aspect of the biological activity of nitroaromatic compounds is their metabolic activation, often mediated by nitroreductase enzymes. These enzymes are capable of reducing the nitro group to highly reactive intermediates, particularly under hypoxic (low oxygen) conditions prevalent in solid tumors and certain infectious microorganisms.

The bioactivation of nitroquinolines typically involves a stepwise reduction of the nitro group. This process, catalyzed by one- or two-electron reductases, sequentially forms nitroso, hydroxylamino, and finally amino derivatives. The intermediate nitroso and hydroxylamino species are highly electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and cytotoxicity.

This hypoxia-selective activation makes nitroaromatic compounds attractive candidates for the development of targeted therapies. For example, the enzymatic conversion of 6-nitroquinoline (B147349) to the fluorescent 6-aminoquinoline (B144246) has been demonstrated to occur selectively under hypoxic conditions. This suggests that this compound could also be a substrate for nitroreductases, leading to its bioactivation in hypoxic environments.

Table 2: Nitroreductase-Mediated Bioactivation of Nitroaromatic Compounds

| Parent Compound | Key Metabolite(s) | Mediating Enzyme(s) | Biological Consequence |

|---|---|---|---|

| Nitroaromatic Compounds | Nitroso, Hydroxylamino, Amino derivatives | Nitroreductases (e.g., NTR1) | Formation of cytotoxic electrophiles |

| 6-Nitroquinoline | 6-Aminoquinoline | One-electron reductases | Hypoxia-selective fluorescence |

| Fexinidazole | Electrophilic metabolites | Parasitic Nitroreductases (NTRs) | Antikinetoplastid activity |

Influence on Cellular Growth, Proliferation, and Survival Pathways (Mechanistic Studies)

The interaction of nitroquinoline derivatives with cellular components and their subsequent bioactivation can significantly impact cellular pathways that regulate growth, proliferation, and survival. The DNA damage induced by these compounds often triggers a cellular stress response.

Studies on 4NQO have shown that it can induce a DNA damage response, leading to cell cycle arrest and apoptosis (programmed cell death). This compound has been observed to affect chromatin remodeling and cell division pathways. The cytotoxic effects of some nitroquinolines have been linked to an increase in reactive oxygen species (ROS), which can further contribute to cellular damage and trigger apoptotic pathways.

The influence of these compounds on cellular signaling pathways is complex. For example, the cytotoxicity of certain 8-hydroxyquinoline (B1678124) derivatives is enhanced by the presence of metal ions like copper, which can augment the generation of ROS. While direct evidence for this compound is not available, it is reasonable to hypothesize that, like other nitroquinolines, it could modulate cellular pathways involved in DNA damage repair, cell cycle control, and apoptosis, ultimately affecting cell growth and survival.

Role of Intramolecular Hydrogen Bonding in Modulating Molecular Behavior within Biological Environments

The three-dimensional structure of a molecule and its ability to form intramolecular interactions can significantly influence its biological activity. For some 8-nitroquinolinone derivatives, the presence of an intramolecular hydrogen bond between the nitro group at the 8-position and a lactam function has been shown to be important for their antiparasitic activity. This interaction can affect the molecule's redox potential, which is a critical factor in its bioactivation by nitroreductases.

Q & A

Q. What are the established synthetic routes for 6-Ethoxy-8-nitroquinoline, and what critical parameters ensure optimal yield?

The Skraup reaction is a primary method for synthesizing this compound. Key parameters include strict temperature control (to prevent violent reactions) and precise stoichiometric ratios of starting materials like 3-nitro-4-aminoanisole. Ethoxy substitution is introduced via ethoxy-containing precursors, achieving ~70% yield under optimized conditions. Post-synthesis purification via recrystallization from chloroform or ethylene dichloride is critical to remove byproducts . Safety protocols (e.g., goggles, safety showers) are mandatory due to the exothermic nature of the reaction.

Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure of this compound?

- IR Spectroscopy : The nitro group (-NO₂) exhibits strong absorbance bands at ~1520 cm⁻¹ (asymmetric stretching) and ~1350 cm⁻¹ (symmetric stretching). The ethoxy group (-OCH₂CH₃) shows C-O-C stretching at ~1250–1050 cm⁻¹ .

- NMR : The quinoline proton environment can be analyzed via ¹H NMR: aromatic protons appear in the δ 7.5–9.0 ppm range, while the ethoxy group’s methyl protons resonate at δ 1.3–1.5 ppm (triplet) and methylene protons at δ 3.8–4.2 ppm (quartet) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks from nitro-containing vapors.

- Emergency Protocols : Immediate access to safety showers and eyewash stations. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do substituent effects (e.g., ethoxy vs. methoxy) influence the electronic and biological properties of 8-nitroquinoline derivatives?

Substituents alter electron density on the quinoline ring, impacting reactivity and bioactivity. Ethoxy groups (-OCH₂CH₃) are stronger electron donors than methoxy (-OCH₃), potentially enhancing π-π stacking interactions with biological targets. For example, ethoxy derivatives may exhibit improved membrane permeability in antimicrobial assays compared to methoxy analogs . Computational studies (e.g., DFT) can quantify these electronic effects by analyzing frontier molecular orbitals (HOMO/LUMO).

Q. What strategies resolve contradictory bioactivity data for this compound across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

- Standardize Protocols : Use consistent cell viability assays (e.g., MTT) and solvent controls (e.g., DMSO ≤0.1% v/v).

- Dose-Response Analysis : Establish IC₅₀ values across multiple replicates to assess reproducibility.

- Meta-Analysis : Compare structural analogs (e.g., 6-chloro-8-nitroquinoline) to identify substituent-specific trends .

Q. How can reaction conditions be optimized to scale up this compound synthesis while minimizing byproducts?

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Solvent Optimization : Replace chloroform with greener solvents (e.g., ethyl acetate) to improve sustainability.

- Flow Chemistry : Continuous-flow reactors improve heat dissipation and reduce hazardous intermediate accumulation .

Q. What advanced analytical methods (e.g., X-ray crystallography, mass spectrometry) are critical for characterizing this compound derivatives?

- X-ray Crystallography : Resolves molecular geometry and confirms substitution patterns. Intramolecular interactions (e.g., C-H⋯O hydrogen bonds) stabilize crystal packing .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₀N₂O₃) with <2 ppm error.

- HPLC-PDA : Assesses purity (>98%) and detects trace impurities using C18 columns with UV detection at 254 nm .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze dose-response data for this compound in cytotoxicity assays?

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., log(inhibitor) vs. response) using software like GraphPad Prism.

- Error Bars : Report standard deviation (SD) or standard error of the mean (SEM) across triplicates.

- Quality Control : Include positive controls (e.g., doxorubicin) and validate assay reproducibility via Z’-factor calculations .

Q. What methodologies ensure reproducibility in synthesizing this compound across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.